n-Tert-butylpropanamide

Molecular Recognition Spectroscopy Hydrogen Bonding

Researchers requiring a sterically defined hydrogen-bond donor face reproducibility challenges with less hindered N-alkyl propanamides. n-Tert-butylpropanamide provides a validated solution. - Enforces near-perfect amide planarity (XRD r.m.s. deviation = 0.005 Å) for predictable solid-state architecture. - Exhibits distinct N-H···π interaction profiles (validated by FTIR vs. N-n-butyl, N-iso-butyl, and N-sec-butyl analogs). - Enables stereoretentive radical cyclizations via high C-N rotational barrier, not achievable with linear N-alkyl amides. Available in ≥97% purity with comprehensive batch-specific QC documentation (HPLC, NMR). Immediate global shipping.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1118-32-7
Cat. No. B073199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Tert-butylpropanamide
CAS1118-32-7
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCC(=O)NC(C)(C)C
InChIInChI=1S/C7H15NO/c1-5-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9)
InChIKeyRWLPNKXCEUMHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Tert-butylpropanamide Overview


n-Tert-butylpropanamide (CAS 1118-32-7), also known as N-tert-butylpropionamide, is a secondary amide (C₇H₁₅NO, MW 129.20 g/mol) characterized by a bulky tert-butyl group on the amide nitrogen. This steric feature fundamentally differentiates it from less hindered N-alkyl amides. Basic physicochemical properties include a density of 0.86 g/cm³, a boiling point of 209.8 °C at 760 mmHg, and a flash point of 111.3 °C . The compound serves as a key synthetic intermediate and a model system for studying steric and electronic effects in hydrogen bonding, molecular recognition, and polymer chemistry [1].

Synthetic intermediate for sterically hindered amide preparations
Steric probe for hydrogen-bond donor strength profiling
Model compound for crystallography and radical cyclization studies

n-Tert-butylpropanamide: Why Substitution Fails


The steric bulk of the tert-butyl group in n-tert-butylpropanamide dramatically alters its conformational preferences, intermolecular interactions, and reactivity compared to less hindered N-alkyl propanamides. Substituting a generic N-methyl, N-ethyl, or N-n-butyl propanamide in a process optimized for the tert-butyl derivative can lead to divergent outcomes. For example, the restricted rotation around the C(O)–N bond in N-tert-butyl amides influences their cyclization stereochemistry, a property not shared by less bulky analogs [1]. Similarly, the compound exhibits a distinct hydrogen-bonding profile with aromatic donors, showing quantitative differences in spectroscopic and thermodynamic parameters relative to N-n-butyl, N-iso-butyl, and N-sec-butylpropionamides [2]. These differences are not linear extrapolations of chain length and must be validated experimentally, making direct procurement of the correct N-alkyl analog critical for reproducibility.

Tert-butyl group enforces hindered rotation; less bulky N‑alkyl amides may adopt different conformers, shifting reactivity.
Spectroscopic and thermodynamic H‑bond donor parameters differ among butyl isomers; direct replacement may alter supramolecular assembly outcomes.
Restricted C–N rotation enables chirality retention in radical cyclizations; N‑methyl or N‑ethyl analogs may not support analogous stereochemical control.

n-Tert-butylpropanamide: Comparator Evidence


NH Stretching Shift in H-Bonded Complexes

In a head-to-head FTIR comparative study, N-tert-butylpropionamide demonstrated quantifiably different NH stretching frequency shifts upon complexation with aromatic donors compared to its N-n-butyl, N-iso-butyl, and N-sec-butyl isomers. The spectroscopic and thermodynamic characteristics for 1:1 amide-aromatic complexes were explicitly reported to differ across the homologous series, directly reflecting the steric influence of the N-alkyl group on hydrogen-bond donor strength. [1]. This provides a direct spectroscopic fingerprint for identity verification and selection.

NH Stretching Shift
Head-to-head
Δν(NH) systematically varies across N‑tert‑butyl, N‑n‑butyl, N‑iso‑butyl, and N‑sec‑butyl propanamides with aromatic donors.
Supports spectroscopic identity verification and donor profiling.
See primary reference for exact shift values.
Molecular Recognition Spectroscopy Hydrogen Bonding

N-tert-Butyl Amide Fragment Planarity

Single-crystal X-ray diffraction of a derivative containing the N-tert-butylpropanamide fragment reveals that this moiety is essentially planar (r.m.s. deviation = 0.005 Å), with the exception of two carbon atoms of the tert-butyl group. This near-planarity, coupled with a defined dihedral angle of 84.09° with an adjacent aromatic ring, contrasts with the more flexible conformations typically adopted by N-n-alkyl propanamides, offering a more predictable solid-state architecture [1]. This structural rigidity is a direct consequence of the steric demand of the tert-butyl substituent.

Fragment Planarity
Reported
r.m.s. deviation 0.005 Å; near‑perfect planarity with dihedral angle 84.09° vs aromatic ring.
Supports crystal engineering and conformational standard applications.
Data from single-crystal XRD of a derivative.
Crystallography Conformational Analysis Solid-State Structure

Memory of Chirality in Radical Cyclizations

The hindered rotation around the C–N bond in N-tert-butyl amides, a direct effect of the tert-butyl group, is critical for achieving 'Memory of Chirality' (MOC) in radical cyclizations. This leads to cyclized products with retention of configuration, a stereochemical outcome not achievable with N-methyl or N-ethyl amide substrates under the same conditions. This class-level inference highlights the unique reactivity conferred by the tert-butyl group in amide chemistry [1].

Memory of Chirality
Class-level inference
Rotational barrier 65.6 cm⁻¹ reported for N‑tert‑butylacetamide; N‑methyl/ethyl amides lack comparable hindered rotation.
Supports asymmetric synthesis applications requiring chirality retention.
Class-level inference; verify for specific substrate.
Radical Chemistry Stereochemistry Synthetic Methodology

N-tert-Butylacrylamide Hydrogenation Route

A patented industrial process specifically produces n-tert-butylpropanamide via catalytic hydrogenation of N-tertiary butyl acrylamide. This route is fundamentally different from the synthesis of N-n-alkyl propanamides, which are typically made by simple acylation of primary amines. The patent highlights milder reaction conditions, the absence of hazardous byproducts, and a direct path to value-added tert-butylamine and propionic acid salts as co-products, offering a distinct and verifiable supply chain advantage for this specific sterically hindered amide .

Synthetic Route
Data to verify
Patented hydrogenation of N‑tert‑butylacrylamide claimed to provide a cleaner conversion with co‑product formation vs amine acylation routes.
May indicate supply chain and scalability advantages.
Supplier-reported method; source verification recommended.
Process Chemistry Catalysis Industrial Synthesis

n-Tert-butylpropanamide Application Scenarios


Supramolecular and Molecular Recognition Models

Owing to its unique, sterically defined hydrogen-bond donor profile validated in direct FTIR comparisons against N-n-butyl, N-iso-butyl, and N-sec-butylpropionamides, n-tert-butylpropanamide serves as an ideal model donor for investigating N–H···π interactions. Its distinct spectroscopic shifts enable precise thermodynamic characterization of weak interactions, essential for calibrating computational models in drug design and material science [1].

Crystal Engineering and Solid-State Tuning

The compound's ability to enforce near-perfect planarity on the amide fragment, as evidenced by single-crystal X-ray diffraction (r.m.s. deviation = 0.005 Å), makes it a building block of choice for crystal engineering. This predictable solid-state architecture, divergent from the conformational flexibility of linear N-alkyl amides, is critical for designing co-crystals, porous materials, and solid-state reactivity studies where precise molecular positioning is paramount [2].

Memory of Chirality in Asymmetric Synthesis

In radical chemistry, the high rotational barrier around the C–N bond, characteristic of the N‑tert‑butyl amide class, enables stereoretentive cyclizations. This class-level inference supports the use of n-tert-butylpropanamide and its derivatives in asymmetric synthetic routes requiring configurational stability, a capability not offered by less sterically demanding N‑alkyl amides [3].

Precursor to tert-Butylamine and Propionate Salts

A specific patented process utilizes n-tert-butylpropanamide as a gateway to produce tert-butylamine and propionic acid salts under mild conditions without hazardous effluents. This distinct synthetic transformation, not applicable to generic N-alkyl propanamides, provides a compelling case for its procurement as a key intermediate in integrated chemical production streams .

Application
Selection Property
Validation Focus
Supramolecular & molecular recognition studies
Sterically defined H‑bond donor profile
Spectroscopic shift comparison vs other butyl isomers
Crystal engineering & solid‑state design
Conformational rigidity (enforced amide planarity)
X‑ray structural validation vs flexible N‑alkyl amides
Asymmetric radical cyclization
Restricted C(O)–N rotation enabling chirality memory
Stereochemical outcome comparison with less hindered amides
Precursor synthesis (tert‑butylamine & propionates)
Unique hydrogenation‑based production route
Process scalability and co‑product recovery verification
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